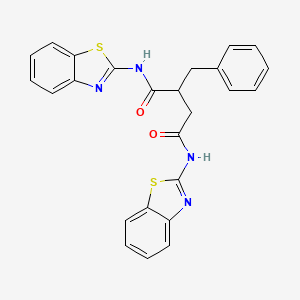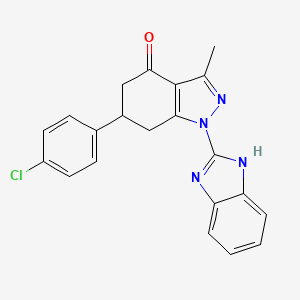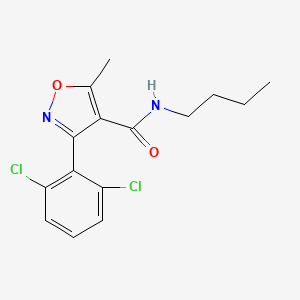![molecular formula C27H21N5O4 B11182309 5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-N-(4-methylpyrimidin-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11182309.png)
5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-N-(4-methylpyrimidin-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(4-methylpyrimidin-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(4-methylpyrimidin-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of Oxazole Rings: The oxazole rings are synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Coupling Reactions: The phenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using suitable aryl halides and palladium catalysts.
Amidation: The final step involves the formation of the amide bond between the oxazole rings and the pyrimidine moiety through amidation reactions using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halides, amines, and hydroxyl groups.
Scientific Research Applications
5-methyl-N-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(4-methylpyrimidin-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: Its unique electronic properties make it a candidate for the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-methyl-N-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(4-methylpyrimidin-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites of these targets, thereby exerting its effects through inhibition or activation of the target’s function.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- N-(4-methylpyrimidin-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide
- 5-methyl-3-phenyl-1,2-oxazole-4-carbonyl chloride
Uniqueness
The uniqueness of 5-methyl-N-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(4-methylpyrimidin-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide lies in its dual oxazole rings and the presence of both phenyl and pyrimidine moieties. This combination of structural features imparts distinct electronic and steric properties, making it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C27H21N5O4 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
5-methyl-N-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-N-(4-methylpyrimidin-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C27H21N5O4/c1-16-14-15-28-27(29-16)32(25(33)21-17(2)35-30-23(21)19-10-6-4-7-11-19)26(34)22-18(3)36-31-24(22)20-12-8-5-9-13-20/h4-15H,1-3H3 |
InChI Key |
XPGXYHHCZDSODU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N(C(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)C4=C(ON=C4C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11182232.png)
![6-(4-phenoxyphenyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11182241.png)




![N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B11182256.png)
![Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate](/img/structure/B11182262.png)

![[2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B11182272.png)
![Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B11182279.png)
![7-Ethyl-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B11182286.png)
![3-chloro-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11182292.png)
![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11182299.png)
